molecular formula C15H14Cl3N3O B5221674 N-(1-anilino-2,2,2-trichloroethyl)-N'-phenylurea

N-(1-anilino-2,2,2-trichloroethyl)-N'-phenylurea

Cat. No. B5221674
M. Wt: 358.6 g/mol
InChI Key: BFWJCNIFRZMZRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-anilino-2,2,2-trichloroethyl)-N'-phenylurea, also known as AEW541, is a small molecule inhibitor of insulin-like growth factor 1 receptor (IGF-1R). It was first synthesized by AstraZeneca and has been extensively studied for its potential in cancer therapy.

Mechanism of Action

IGF-1R is a transmembrane receptor that belongs to the tyrosine kinase receptor family. Upon binding to its ligands, IGF-1 and IGF-2, IGF-1R is activated and triggers a signaling cascade that promotes cell growth and survival. N-(1-anilino-2,2,2-trichloroethyl)-N'-phenylurea works by binding to the ATP-binding site of IGF-1R and inhibiting its kinase activity. This prevents the downstream signaling pathways from being activated, leading to the inhibition of cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
N-(1-anilino-2,2,2-trichloroethyl)-N'-phenylurea has been shown to have both biochemical and physiological effects on cancer cells. Biochemically, N-(1-anilino-2,2,2-trichloroethyl)-N'-phenylurea inhibits the activation of IGF-1R and downstream signaling pathways, leading to the inhibition of cell growth and induction of apoptosis. Physiologically, N-(1-anilino-2,2,2-trichloroethyl)-N'-phenylurea has been shown to inhibit tumor growth in various animal models of cancer.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1-anilino-2,2,2-trichloroethyl)-N'-phenylurea in lab experiments is its specificity for IGF-1R. Unlike other tyrosine kinase inhibitors, N-(1-anilino-2,2,2-trichloroethyl)-N'-phenylurea does not inhibit other receptors, such as epidermal growth factor receptor (EGFR) or vascular endothelial growth factor receptor (VEGFR). This makes it a useful tool for studying the role of IGF-1R in cancer. However, one limitation of using N-(1-anilino-2,2,2-trichloroethyl)-N'-phenylurea is its poor solubility in water, which can affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-(1-anilino-2,2,2-trichloroethyl)-N'-phenylurea. One area of research is the development of more potent and selective IGF-1R inhibitors. Another area of research is the identification of biomarkers that can predict the response to N-(1-anilino-2,2,2-trichloroethyl)-N'-phenylurea treatment in cancer patients. Additionally, N-(1-anilino-2,2,2-trichloroethyl)-N'-phenylurea can be used in combination with other cancer therapies, such as chemotherapy or radiation therapy, to enhance their efficacy. Finally, the role of IGF-1R in other diseases, such as diabetes and neurodegenerative disorders, can also be explored using N-(1-anilino-2,2,2-trichloroethyl)-N'-phenylurea.

Synthesis Methods

The synthesis of N-(1-anilino-2,2,2-trichloroethyl)-N'-phenylurea involves the reaction of N-(1-anilino-2,2,2-trichloroethyl)urea with phenyl isocyanate in the presence of a base. The resulting compound is purified and characterized using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Scientific Research Applications

N-(1-anilino-2,2,2-trichloroethyl)-N'-phenylurea has been extensively studied for its potential in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and pancreatic cancer cells. N-(1-anilino-2,2,2-trichloroethyl)-N'-phenylurea works by blocking the activation of IGF-1R, a receptor that is overexpressed in many types of cancer. By inhibiting IGF-1R, N-(1-anilino-2,2,2-trichloroethyl)-N'-phenylurea prevents cancer cells from proliferating and promotes their apoptosis.

properties

IUPAC Name

1-(1-anilino-2,2,2-trichloroethyl)-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl3N3O/c16-15(17,18)13(19-11-7-3-1-4-8-11)21-14(22)20-12-9-5-2-6-10-12/h1-10,13,19H,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFWJCNIFRZMZRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(C(Cl)(Cl)Cl)NC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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